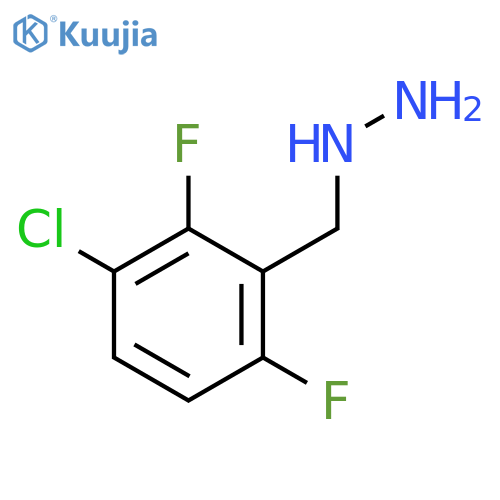Cas no 1000805-99-1 ((3-chloro-2,6-difluorophenyl)methylhydrazine)

1000805-99-1 structure
商品名:(3-chloro-2,6-difluorophenyl)methylhydrazine
CAS番号:1000805-99-1
MF:C7H7ClF2N2
メガワット:192.593687295914
MDL:MFCD09745096
CID:4457605
PubChem ID:53402718
(3-chloro-2,6-difluorophenyl)methylhydrazine 化学的及び物理的性質
名前と識別子
-
- (3-chloro-2,6-difluorophenyl)methylhydrazine
- [(3-Chloro-2,6-difluorophenyl)methyl]hydrazine
- DTXSID40695055
- SCHEMBL8225441
- (3-chloro-2,6-difluorobenzyl)hydrazine
- 1000805-99-1
- [(3-Chloro-2,6-difluorophenyl)methyl]hydrazineHClsalt
- AKOS006341944
- EN300-1968793
-
- MDL: MFCD09745096
- インチ: InChI=1S/C7H7ClF2N2/c8-5-1-2-6(9)4(3-12-11)7(5)10/h1-2,12H,3,11H2
- InChIKey: MRDPPSUEZFQVLO-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(CNN)C(=C1)F)F)Cl
計算された属性
- せいみつぶんしりょう: 192.0265822Da
- どういたいしつりょう: 192.0265822Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
(3-chloro-2,6-difluorophenyl)methylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D910089-5g |
[(3-Chloro-2,6-difluorophenyl)methyl]hydrazine HCl salt |
1000805-99-1 | 95% | 5g |
$875 | 2024-08-03 | |
| Enamine | EN300-1968793-0.1g |
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine |
1000805-99-1 | 0.1g |
$553.0 | 2023-09-16 | ||
| Enamine | EN300-1968793-5.0g |
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine |
1000805-99-1 | 5g |
$2525.0 | 2023-06-03 | ||
| eNovation Chemicals LLC | D910089-5g |
[(3-Chloro-2,6-difluorophenyl)methyl]hydrazine HCl salt |
1000805-99-1 | 95% | 5g |
$875 | 2025-02-27 | |
| eNovation Chemicals LLC | D910089-2g |
[(3-Chloro-2,6-difluorophenyl)methyl]hydrazine HCl salt |
1000805-99-1 | 95% | 2g |
$675 | 2024-08-03 | |
| Enamine | EN300-1968793-0.25g |
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine |
1000805-99-1 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-1968793-2.5g |
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine |
1000805-99-1 | 2.5g |
$1230.0 | 2023-09-16 | ||
| Enamine | EN300-1968793-10.0g |
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine |
1000805-99-1 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1968793-10g |
[(3-chloro-2,6-difluorophenyl)methyl]hydrazine |
1000805-99-1 | 10g |
$2701.0 | 2023-09-16 | ||
| eNovation Chemicals LLC | D910089-1g |
[(3-Chloro-2,6-difluorophenyl)methyl]hydrazine HCl salt |
1000805-99-1 | 95% | 1g |
$565 | 2025-02-28 |
(3-chloro-2,6-difluorophenyl)methylhydrazine 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Oliver D. John Food Funct., 2020,11, 6946-6960
1000805-99-1 ((3-chloro-2,6-difluorophenyl)methylhydrazine) 関連製品
- 72235-51-9(1-(2,3-difluorophenyl)methanamine)
- 72235-52-0(2,4-Difluorobenzylamine)
- 699-05-8([(4-fluorophenyl)methyl]hydrazine)
- 51421-16-0([(3-fluorophenyl)methyl]hydrazine)
- 89-99-6((2-fluorophenyl)methanamine)
- 118737-62-5(2,4-Difluorobenzoic acid hydrazide)
- 51859-98-4([(2-fluorophenyl)methyl]hydrazine)
- 69385-30-4(2,6-Difluorobenzylamine)
- 85118-06-5(1-(2,5-difluorophenyl)methanamine)
- 89992-50-7(2,3,5,6-Tetrafluoro-1,4-benzenedimethanamine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
